molecular formula C22H22BrNO6 B4042424 8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid

8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid

Cat. No.: B4042424
M. Wt: 476.3 g/mol
InChI Key: QQBRJSUUPVLGQZ-UHFFFAOYSA-N
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Description

8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a bromo-methylphenoxy group and a propoxy chain, and is often studied in conjunction with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The introduction of the bromo-methylphenoxy group is typically carried out through a nucleophilic substitution reaction. This involves reacting 4-bromo-2-methylphenol with an appropriate alkylating agent to form the bromo-methylphenoxy intermediate.

    Coupling Reactions: The final step involves coupling the bromo-methylphenoxy intermediate with the quinoline core through a propoxy linker. This can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, potassium carbonate, DMF

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA strands, thereby disrupting DNA replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methylquinoline
  • 8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline
  • 8-[3-(4-Fluoro-2-methylphenoxy)propoxy]-2-methylquinoline

Uniqueness

8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline is unique due to the presence of the bromo-methylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-[3-(4-bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2.C2H2O4/c1-14-13-17(21)9-10-18(14)23-11-4-12-24-19-6-3-5-16-8-7-15(2)22-20(16)19;3-1(4)2(5)6/h3,5-10,13H,4,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBRJSUUPVLGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=C(C=C(C=C3)Br)C)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 2
8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 3
Reactant of Route 3
8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 4
8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 5
8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid
Reactant of Route 6
Reactant of Route 6
8-[3-(4-Bromo-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid

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